![molecular formula C11H13BrOS2 B2442957 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane CAS No. 301194-01-4](/img/structure/B2442957.png)
2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps. For instance, the synthesis of “5-bromo-2-methoxyphenol” involves three steps: acetylation protection of the phenolic hydroxyl using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .
Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques. For example, “5-Bromo-2-methoxyphenyl benzenesulfonate” has a molecular formula of C13H11BrO4S and an average mass of 343.193 Da .
Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, “5-Bromo-2-methoxybenzenesulfonyl chloride” may be used in the preparation of several 1-bromo-3-heteroarylbenzene derivatives .
Physical And Chemical Properties Analysis
“5-bromo-2-methoxyphenyl acetate” is a solid with a molecular weight of 245.07 . More specific physical and chemical properties were not found in the sources.
Scientific Research Applications
Melanocortin 4 Receptor (MC4R) Antagonist
- Application : Researchers have identified 2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane as a nonpeptidic MC4R antagonist. Unlike peptidic antagonists, which require intracerebroventricular injection, this compound can be administered peripherally. It effectively reduces tumor-induced weight loss in mouse models .
Chemical Synthesis and Derivatives
- Synthesis : The compound can be synthesized from appropriate precursors. For example, tris(5-bromo-2-methoxyphenyl)antimony reacts with cyclopropanecarboxylic acid in the presence of hydrogen peroxide to yield a complex .
- Derivatives : Researchers have explored derivatives of this compound, modifying the 5-bromo-2-methoxyphenyl group to enhance specific properties .
Biological Activity and Pharmacology
- Binding Affinity : Investigating the structure-activity relationship (SAR), scientists have identified key elements of the benzamidine scaffold that influence MC4R binding affinity. The 5-bromo-2-methoxyphenyl moiety significantly enhances MC4R activity .
Safety And Hazards
properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,3-dithiane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS2/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7,11H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPYJRJJMSOZLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2SCCCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-1,3-dithiane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.